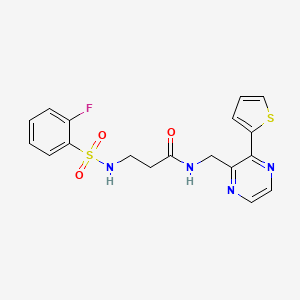
3-(2-fluorophenylsulfonamido)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenylsulfonamido)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H17FN4O3S2 and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2-fluorophenylsulfonamido)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide, with the CAS number 2034612-70-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological mechanisms and effects is crucial for evaluating its therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C18H17FN4O3S2 and a molecular weight of 420.5 g/mol. The structure includes a fluorophenyl sulfonamide moiety and a thiophen-pyrazine derivative, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN4O3S2 |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 2034612-70-7 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group may enhance binding affinity to target proteins, while the thiophene and pyrazine rings could facilitate interactions through π-stacking or hydrophobic effects.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Studies suggest that modifications in the sulfonamide group can enhance efficacy against resistant strains of bacteria.
- Antitumor Effects : Some derivatives of thiophene-containing compounds have shown potential as anticancer agents by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : Compounds featuring thiophene rings have been studied for their ability to inhibit inflammatory pathways, potentially providing relief in conditions like arthritis.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antibacterial Study : A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.
- Anticancer Activity : In vitro assays indicated that thiophene-based compounds could inhibit proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 5 to 20 µM.
- Anti-inflammatory Mechanism : Research highlighted the ability of certain thiophene derivatives to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. This suggests potential applications in treating inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Sulfanilamide | Antibacterial | Journal of Antibiotics |
| Thiophene-based anticancer agent | Antitumor | Cancer Research Journal |
| COX-inhibiting thiophene derivative | Anti-inflammatory | Journal of Pharmacology |
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S2/c19-13-4-1-2-6-16(13)28(25,26)23-8-7-17(24)22-12-14-18(21-10-9-20-14)15-5-3-11-27-15/h1-6,9-11,23H,7-8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQJYIKHOGYMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













